molecular formula C13H10N2O3 B1398493 6-(4-Formylphenoxy)pyridine-3-carboxamide CAS No. 676494-70-5

6-(4-Formylphenoxy)pyridine-3-carboxamide

Cat. No.: B1398493
CAS No.: 676494-70-5
M. Wt: 242.23 g/mol
InChI Key: WMRYYTSBKKACAN-UHFFFAOYSA-N
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Description

6-(4-Formylphenoxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10N2O3 It is a derivative of pyridine, characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a pyridine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenoxy)pyridine-3-carboxamide typically involves the following steps:

    Formation of 4-Formylphenol: This can be achieved by the formylation of phenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.

    Synthesis of 4-Formylphenoxyacetic Acid: The 4-formylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-formylphenoxyacetic acid.

    Cyclization to Form Pyridine Derivative: The 4-formylphenoxyacetic acid is then subjected to cyclization with a suitable reagent like ammonium acetate to form the pyridine derivative.

    Formation of this compound: Finally, the pyridine derivative is reacted with an amine, such as ammonia or an amine derivative, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenoxy)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(4-Carboxyphenoxy)pyridine-3-carboxamide.

    Reduction: 6-(4-Hydroxyphenoxy)pyridine-3-carboxamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Formylphenoxy)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Formylphenoxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Hydroxyphenoxy)pyridine-3-carboxamide: Similar structure but with a hydroxy group instead of a formyl group.

    6-(4-Methoxyphenoxy)pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a formyl group.

    6-(4-Aminophenoxy)pyridine-3-carboxamide: Similar structure but with an amino group instead of a formyl group.

Uniqueness

6-(4-Formylphenoxy)pyridine-3-carboxamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of chemical reactions.

Properties

IUPAC Name

6-(4-formylphenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRYYTSBKKACAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718737
Record name 6-(4-Formylphenoxy)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-70-5
Record name 6-(4-Formylphenoxy)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 6-chloronicotinamide (4.53 g, 28.9 mmol), 4-hydroxybenzaldehyde (3.5 g, 28.9 mmol), potassium carbonate (6 g, 43.4 mmol), and dimethylformamide (200 mL). Heat the reaction mixture to 130° C. under nitrogen, and stir for 18 h. Dilute the reaction mixture with 200 mL of water, extract with diethyl ether (4×100 mL) and dichloroethane (2×100 mL). Combine the organics, and dry over magnesium sulfate. Filter, and concentrate in vacuo. Adsorb the residue on silica, and purify by Biotage Flash 40L (elute with 50:50 hexanes/ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid (3.2 g, 46%): 1H NMR (DMSO-d6): 10.0 (s, 1H), 8.59 (d, 1H), 8.26-8.22 (dd, 1H), 7.98-7.95 (m, 2H), 7.10-7.07 (d, 1H), 6.15-5.65 (br m, 2H).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
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Quantity
6 g
Type
reactant
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Quantity
200 mL
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
46%

Synthesis routes and methods II

Procedure details

Combine 6-(4-Formyl-phenoxy)-nicotinonitrile (3.02 g, 13.5 mmol), powdered K2CO3 (0.93 g, 6.7 mmol), and DMSO (100 mL) in a RB flask and add H2O2, 30% wt. Aq (4.05 mL, 13.5 mmol) by dropwise addition at 0° C. Stir the reaction mixture for 3 hours allowing it to come to room temperature then quench the reaction slowly at 0° C. with water. Extract the product out of the water layer with ethyl acetate several times and then wash with brine. Dry over Na2SO4 and concentrate under reduced pressure to give 2.78 g (95% yield) of the title compound: 1H NMR (500 MHz, DMSO); 7.2 (1H, d), 7.3-7.4 (2H, m), 7.5 (1H, br s), 7.9-8.0 (2H, m), 8.1 (1H, br s), 8.3 (1H, d), 8.7 (1H, s), 10.0 (1H, s); MS m/z 243 (M+1).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

Combine 4-hydroxy benzaldehyde (7.201 g, 59.0 mmol), 6-chloronicotinamide (9.605 g, 57.5 mmol), and potassium carbonate (19.86 g, 143.7 mmol) in dimethylacetamide (190 mL). Stir and heat at 130° C. After 18 h, cool to ambient temperature and dilute with water (600 mL). Extract aqueous layer with ethyl acetate (3×500 mL). Wash combined ethyl acetate extracts with water (1×) and brine (1×), successively, dry over anhydrous magnesium sulfate, filter, and concentrate. Purification by silica gel chromatography (1:1 ethyl acetate:hexanes→ethyl acetate) to provide 6.852 g (49%, 90% pure) of the title compound as a white solid: mass spectrum (electrospray): m/z=243.0 (M+1); 1H NMR (methanol-d4): 9.97 (s, 1H), 8.70 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4, 8.8 Hz), 8.06-8.02 (m, 2H), 7.42-7.37 (m, 2H), 7.19 (d, 1H, J=9.3 Hz).
Quantity
7.201 g
Type
reactant
Reaction Step One
Quantity
9.605 g
Type
reactant
Reaction Step Two
Quantity
19.86 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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